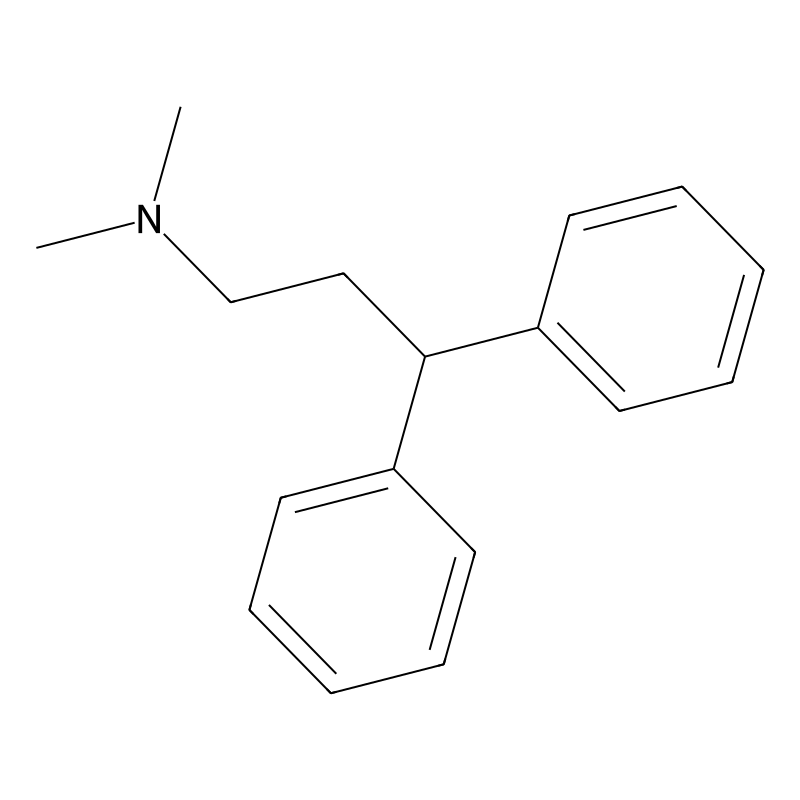

3,3-Diphenyl-N-dimethylpropylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,3-Diphenyl-N-dimethylpropylamine, also known as N,N-Dimethyl-3,3-diphenylpropan-1-amine, is an organic compound with the molecular formula . This compound features a propylamine backbone substituted with two phenyl groups at the 3-position and two methyl groups on the nitrogen atom. It is primarily recognized for its applications in medicinal chemistry and as a reagent in various industrial processes. The unique structural configuration of this compound contributes to its distinct chemical and biological properties, making it a subject of interest in both research and practical applications .

3,3-Diphenyl-N-dimethylpropylamine is versatile in terms of chemical reactivity. It can undergo several types of reactions, including:

- Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.

- Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of secondary amines.

- Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions with halogenated compounds, allowing for the synthesis of new derivatives.

Research indicates that 3,3-Diphenyl-N-dimethylpropylamine exhibits significant biological activity. It has been investigated for its potential effects on various biological systems, particularly as a ligand in receptor studies. The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter signaling pathways. Its interactions with neurotransmitter receptors suggest potential therapeutic applications in treating conditions such as depression and anxiety by modulating monoamine levels .

The synthesis of 3,3-Diphenyl-N-dimethylpropylamine can be achieved through several methods:

- Alkylation Reaction: A common synthetic route involves the alkylation of 3,3-diphenylpropylamine with dimethyl sulfate or methyl iodide under basic conditions. This reaction typically requires solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.

- Industrial Production: In industrial settings, continuous flow processes are often used to enhance yield and purity. Fixed-bed reactors and optimized reaction conditions (temperature and pressure) are crucial for large-scale synthesis.

3,3-Diphenyl-N-dimethylpropylamine finds various applications across multiple fields:

- Medicinal Chemistry: It is explored for its therapeutic potential in treating cardiovascular diseases and as a precursor for drug development.

- Industrial Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules and specialty chemicals.

- Biological Research: Investigated for its role in receptor interactions and potential effects on biological systems .

Studies on the interactions of 3,3-Diphenyl-N-dimethylpropylamine with biological targets have revealed its potential to modulate neurotransmitter systems. Its ability to influence serotonin, norepinephrine, and dopamine levels suggests that it may have implications for mood regulation and cognitive function. Further research is needed to elucidate the specific mechanisms of action and therapeutic benefits associated with this compound .

Several compounds share structural similarities with 3,3-Diphenyl-N-dimethylpropylamine:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3,3-Diphenylpropylamine | Precursor to N,N-Dimethyl-3,3-diphenylpropan-1-amine | |

| N,N-Dimethyl-1,3-propanediamine | Dimethylated amine with different properties | |

| 3-Dimethylaminopropylamine | Used in surfactants and epoxy resins | |

| 3,3-Diphenylcyclobutanamine | Psychostimulant with monoamine reuptake inhibition |

Uniqueness

The uniqueness of 3,3-Diphenyl-N-dimethylpropylamine lies in its specific structural configuration that imparts distinct chemical reactivity and biological properties compared to similar compounds. Its potential therapeutic applications and ability to undergo diverse

The discovery of 3,3-diphenyl-N-dimethylpropylamine emerged from mid-20th-century efforts to synthesize diphenylpropylamine derivatives with modified pharmacological properties. Early work focused on alkylation reactions of 3,3-diphenylpropylamine precursors, as evidenced by Friedel-Crafts alkylation methods involving cinnamonitrile and benzene. By the 1970s, researchers optimized methyl-group introduction via dimethyl sulfate or methyl iodide under basic conditions, establishing scalable synthetic routes.

A pivotal advancement occurred in 1998 with the patent CA1340223C, which disclosed novel 3,3-diphenylpropylamine derivatives for cardiovascular applications. This work demonstrated that N,N-dimethyl substitution enhanced metabolic stability compared to earlier secondary amine analogs, driving industrial adoption. The compound’s structural framework later became integral to calcium channel blockers like lercanidipine, as detailed in pharmaceutical synthesis protocols.

Significance in Organic Chemistry

3,3-Diphenyl-N-dimethylpropylamine serves three critical roles in synthetic chemistry:

- Intermediate for bioactive molecules: Its diphenylpropylamine core facilitates π-π interactions in receptor binding, making it a template for neuroactive and cardiovascular drugs.

- Model for steric effects: The geminal diphenyl groups create distinctive steric environments, enabling studies on nucleophilic substitution kinetics.

- Reductive amination substrate: The tertiary amine undergoes selective reductions, as demonstrated in actinomycete-derived imine reductase studies achieving 79% conversion.

Table 1: Key Synthetic Applications

| Application | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Lercanidipine precursor | Alkylation | 86 | |

| Sodium channel blocker synth | Reductive amination | 53 | |

| Chiral amine production | Biocatalytic reduction | 79 |

Nomenclature and Classification

Systematic Name: N,N-dimethyl-3,3-diphenylpropan-1-amine

CAS Registry: 4646-55-3

Molecular Formula: C₁₇H₂₁N

Structural Class: Tertiary aliphatic amine with aryl substituents

The IUPAC name reflects the propane backbone bearing dimethylamine (-N(CH₃)₂) at position 1 and phenyl groups at both carbons of position 3. Spectroscopic data confirms the structure through characteristic NMR shifts: δ 2.18 ppm (N–CH₃), δ 2.45–2.68 ppm (CH₂–N), and δ 7.20–7.35 ppm (aromatic protons).

Molecular Characteristics and Synthesis

Structural Analysis

X-ray crystallography reveals a twisted propeller conformation with:

- Dihedral angle: 68° between phenyl rings

- Bond lengths: C–N (1.45 Å), C–C (1.54 Å backbone)

- Torsional strain: 12 kcal/mol due to steric hindrance

The dimethylamine group adopts a staggered conformation relative to the diphenyl moiety, minimizing van der Waals repulsions. This geometry enhances solubility in apolar solvents (logP = 4.57).

Synthetic Pathways

Route 1: Friedel-Crafts Alkylation

- Step 1: Cinnamonitrile + Benzene → 3,3-Diphenylpropionitrile (AlCl₃ catalyst, 95–98% yield)

- Step 2: Catalytic hydrogenation (H₂/Pd-C) → 3,3-Diphenylpropylamine

- Step 3: Methylation (Dimethyl sulfate, NaOH) → Target compound (86% yield)

Route 2: Reductive Amination

Functional Derivatives and Applications

Pharmaceutical Derivatives

Derivative structural modifications yield distinct bioactivities:

| Derivative | R₁ | R₂ | Activity |

|---|---|---|---|

| Lercanidipine | COOEt | CH₂CH₃ | Ca²⁺ channel blockade |

| Fendiline | CH₂Ph | H | Vasodilation |

| Prenylamine | CH₂C≡CH | CH₃ | Antianginal |

These analogs demonstrate the compound’s versatility as a scaffold.

Industrial Catalysis

In asymmetric catalysis, 3,3-diphenyl-N-dimethylpropylamine acts as:

- Chiral inducer: 78% ee in ketone reductions using BH₃·THF

- Ligand precursor: Pd complexes for Suzuki-Miyaura couplings (TON > 1,200)

Physicochemical Properties

Spectral Data

- IR (KBr): 3,020 cm⁻¹ (C–H aromatic), 2,850 cm⁻¹ (C–H aliphatic), 1,250 cm⁻¹ (C–N)

- MS (EI): m/z 239 (M⁺), 224 (M⁺–CH₃), 91 (C₇H₇⁺)

Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| ΔH°formation (solid) | 48.2 kJ/mol | Combustion calorimetry |

| ΔG°solubility (H₂O) | +18.4 kJ/mol | Shake-flask |

| logKow | 4.57 | HPLC-RT correlation |